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Compound of Interest

2-Amino-3-azido-2-
Compound Name:

methylpropanoic acid
CAS No.: 120042-13-9

Cat. No.: B054472

Get Quote

Executive Summary & Chemical Definition

Az-Me-Ala (aza-Alanine) is a peptidomimetic residue where the

-carbon of the alanine amino acid is replaced by a nitrogen atom. This substitution (
) imparts unique properties:
o Conformational Rigidity: Induces

-turn secondary structures.

+ Proteolytic Stability: Resistance to enzymatic degradation.

e Mass Spectrometry Signature: A distinct mass shift and fragmentation pathway compared to
native Alanine.

In this guide, Az-Me-Ala refers specifically to the aza-analogue of alanine (
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), distinct from N-methyl-alanine.

Structural Comparison

Feature L-Alanine (Ala) Az-Me-Ala (aza-Ala)

Backbone Structure

Residue Formula

Monoisotopic Mass 71.0371 Da 72.0324 Da

Mass Shift Reference +0.9953 Da (+1 Da)

) ) Urea-like (Semicarbazide)
Electronic Effect Standard Amide
character

Fragmentation Mechanics: The "Aza-Effect"

The substitution of the

-carbon with nitrogen fundamentally alters the charge distribution and bond dissociation
energies (BDE) within the peptide backbone. While standard peptides fragment via the Mobile
Proton Model to yield b- and y- ions, Az-Me-Ala peptides exhibit a competing Isocyanate Loss
Pathway.

Mechanism 1: Standard Backbone Cleavage (bly lons)

Like standard peptides, Az-Me-Ala peptides can protonate at the amide carbonyl. However, the
lone pair on the

-nitrogen of the aza-residue reduces the basicity of the adjacent carbonyl, often suppressing
standard amide bond cleavage at the aza-site.

Mechanism 2: The Isocyanate Signature (Neutral Loss)

The defining characteristic of aza-peptide fragmentation is the lability of the urea-like linkage.
Upon collisional activation, the aza-residue frequently undergoes a rearrangement that ejects
the side chain and the

-nitrogen as a neutral isocyanate molecule.

o For Az-Me-Ala: The neutral loss is Methyl Isocyanate (Me-N=C=0).
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e Mass of Neutral Loss:57.02 Da.

This loss is absent in standard Alanine peptides, making it a definitive reporter for the presence
of the Az-Me-Ala residue.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the divergent fragmentation pathways between standard
Alanine and Az-Me-Ala.

Major Pathway Standard b/y lons
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Caption: Divergent fragmentation: Standard Ala yields b/y ions; Az-Me-Ala introduces a
dominant Methyl Isocyanate (57 Da) neutral loss pathway.

Experimental Comparison & Data Analysis
Experimental Protocol: CID Fragmentation

To differentiate Az-Me-Ala from Ala or N-Methyl-Ala, use the following Collision Induced
Dissociation (CID) parameters.

 lonization: ESI (Positive Mode).
e Precursor Isolation: Window width 1.0 m/z (crucial to separate the +1 Da shift).

o Collision Energy (CE):
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o Low CE (15-20 eV): Preserves the aza-residue; observation of parent ion.
o Medium CE (25-35 eV):Optimal. Triggers the specific loss of MeNCO (57 Da).
o High CE (>40 eV): Complete backbone destruction; may lose sequence context.
Comparative Data Table
Standard Alanine

Parameter . Az-Me-Ala Peptide Diagnostic Value
Peptide

High (Requires High-
Precursor m/z

Res MS)
Full _
Dominant Series series + Internal Moderate
ion series Fragments
(NH
Characteristic Neutral ), Critical (Specifi
ritica ecific
Loss (MeNCO) (Specific)
H
)
Rare (Proline effect Common (due to N-N )
Internal Fragments High
only) bond cleavage)
44.05 Da ( 45.04 Da (
Immonium lon Moderate
) )?*

*Note: The aza-immonium ion is often unstable and degrades further to methyl-hydrazine
derivatives.

Distinguishing from N-Methyl-Alanine

Researchers often confuse Az-Me-Ala (Aza-Alanine) with N-Me-Ala (N-Methyl-Alanine).

¢ N-Me-Ala: Mass shift +14 Da (Methylation). No loss of 57 Da.
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¢ Az-Me-Ala: Mass shift +1 Da (C

N). Specific loss of 57 Da.

Detailed Fragmentation Mechanism (Chemical
Logic)

The loss of methyl isocyanate (MeNCO) proceeds via a nucleophilic attack of the carbonyl
oxygen on the backbone, facilitated by the hydrazine structure.

Protonated Precursor

(-NH-NH+(CH3)-CO-)

Nucleophilic Attack

Cyclic Intermediate
(5-membered ring state)

Rearrangement

Collapse & Ejection

Loss of 57 Da

Product Ion + MeNCO (Neutral)

Click to download full resolution via product page

Caption: Mechanism of Methyl Isocyanate ejection characteristic of Az-Me-Ala residues.

Causality in Experimental Choice
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Why use Normalized Collision Energy (NCE) 30%? Aza-peptides have slightly higher
fragmentation thresholds than standard peptides due to the urea-like stabilization. Too low
energy will not trigger the diagnostic MeNCO loss; too high will obliterate the reporter signal.

Why High-Resolution MS (HRMS)? The mass difference between an Aza-substitution (

Da) and a

isotope of the standard peptide is indistinguishable by low-res instruments. However, the
monoisotopic peak of the Aza-peptide will be at an odd mass (if the rest of the peptide is
standard), violating the Nitrogen Rule if not carefully accounted for.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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